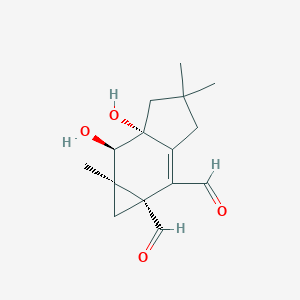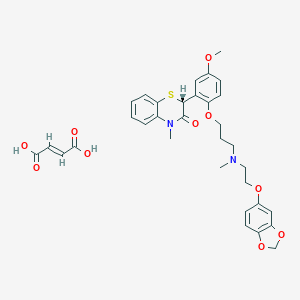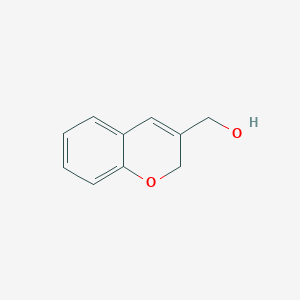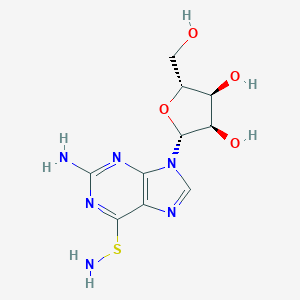
Sulfenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfenosine is a sulfur-containing nucleoside analog that has gained attention in recent years due to its potential use in scientific research. It was first synthesized in 1987 by Dr. Richard Robins and his team at the University of Connecticut. Since then, sulfenosine has been studied for its unique properties and potential applications in various fields of research.
Mecanismo De Acción
Sulfenosine acts as an antimetabolite, inhibiting nucleic acid synthesis by interfering with the incorporation of nucleotides into DNA and RNA. It does this by mimicking the structure of nucleotides, which allows it to be incorporated into nucleic acids during replication. However, since sulfenosine lacks the necessary functional groups for further nucleotide incorporation, it causes premature termination of nucleic acid synthesis.
Efectos Bioquímicos Y Fisiológicos
Sulfenosine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Sulfenosine has also been shown to inhibit the activity of certain enzymes involved in nucleic acid metabolism, such as thymidylate synthase and dihydrofolate reductase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of sulfenosine is its specificity for nucleic acid synthesis, which makes it useful for studying the mechanisms of DNA and RNA replication. Additionally, sulfenosine has a relatively low toxicity profile, which makes it a safer alternative to other nucleoside analogs. However, sulfenosine is not without its limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, sulfenosine can be metabolized by certain enzymes, which can reduce its effectiveness in inhibiting nucleic acid synthesis.
Direcciones Futuras
There are several potential directions for future research on sulfenosine. One area of interest is the development of sulfenosine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of sulfenosine and its potential applications in various fields of scientific research. Finally, the potential use of sulfenosine in combination with other drugs or therapies should be explored, as it may enhance its effectiveness and reduce its limitations.
In conclusion, sulfenosine is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying the mechanisms of DNA and RNA replication, as well as its potential use in cancer research and antiviral therapy. While there are limitations to its use, further research on sulfenosine and its derivatives may lead to new discoveries and breakthroughs in the field of science.
Métodos De Síntesis
Sulfenosine is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiouracil with 2,3,5-tri-O-benzoyl-D-ribose in the presence of a strong base. The resulting intermediate is then treated with trifluoroacetic acid to remove the benzoyl protecting groups, followed by purification to yield the final product.
Aplicaciones Científicas De Investigación
Sulfenosine has been studied for its potential use in various fields of scientific research. It has been shown to have antiviral activity against certain viruses, including HIV and hepatitis B. Sulfenosine has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
123002-38-0 |
|---|---|
Nombre del producto |
Sulfenosine |
Fórmula molecular |
C10H14N6O4S |
Peso molecular |
314.32 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(2-amino-6-aminosulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4S/c11-10-14-7-4(8(15-10)21-12)13-2-16(7)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
WAWUMWFWTUMWJT-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2SN)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N |
Sinónimos |
2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide sulfenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



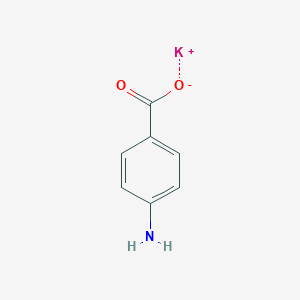
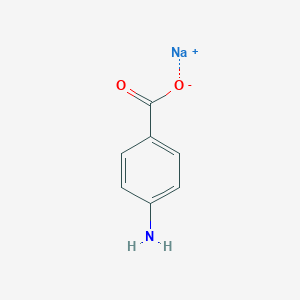
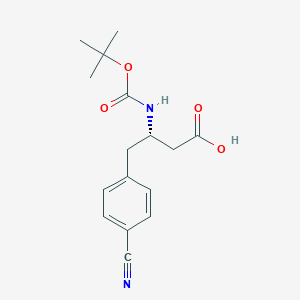
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
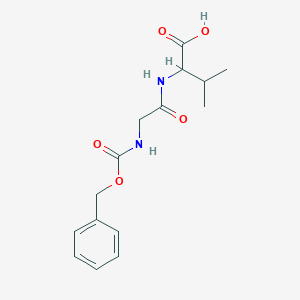
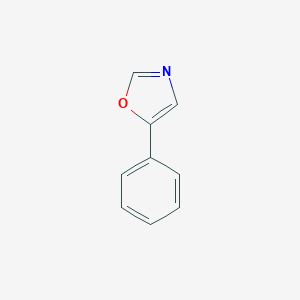
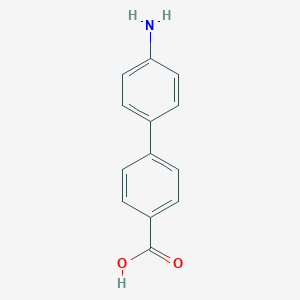
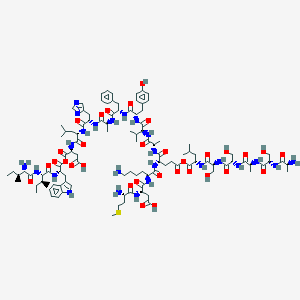
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
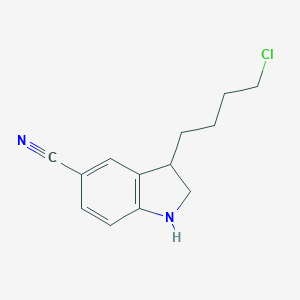
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
